molecular formula C17H19NO4S B1622509 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid CAS No. 730249-87-3

4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid

Cat. No. B1622509
CAS RN: 730249-87-3
M. Wt: 333.4 g/mol
InChI Key: GXRBZEBVKOIXDU-UHFFFAOYSA-N
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Description

4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid, also known as TMB-4, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Industrial Applications

In industry, TMB-4 can be utilized in the synthesis of complex organic molecules . Its sulfonylamino group is particularly useful in introducing sulfonamide functionality into other compounds, which is a common requirement in the manufacture of dyes, polymers, and pharmaceuticals.

Analytical Chemistry

TMB-4 finds use in analytical chemistry as a standard or reagent due to its well-defined properties and high purity . It can be used in quantitative analysis and as a reference material in various chemical assays.

Biochemistry Research

In biochemistry research, TMB-4 serves as a biochemical tool for studying enzyme kinetics and inhibition . Its interaction with enzymes can provide insights into enzyme mechanisms and help in the discovery of new inhibitors.

Material Science

TMB-4’s properties make it an interesting candidate for material science research. It could be involved in the creation of new materials with specific desired properties, such as increased strength, flexibility, or chemical resistance .

properties

IUPAC Name

4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4S/c1-10-9-11(2)13(4)16(12(10)3)23(21,22)18-15-7-5-14(6-8-15)17(19)20/h5-9,18H,1-4H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRBZEBVKOIXDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368562
Record name 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid

CAS RN

730249-87-3
Record name 4-[(2,3,5,6-tetramethylphenyl)sulfonylamino]benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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